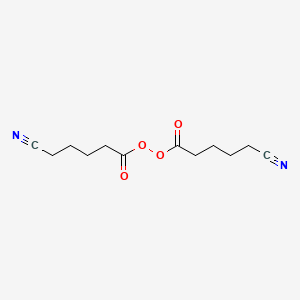
5-Cyanopentanoyl 5-cyanopentaneperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyanopentanoyl 5-cyanopentaneperoxoate is an organic compound with the molecular formula C12H16N2O4. It is known for its unique structure, which includes both a cyanopentanoyl group and a cyanopentaneperoxoate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyanopentanoyl 5-cyanopentaneperoxoate typically involves the reaction of 5-cyanopentanoyl chloride with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxoate compound. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction is carefully monitored, and the product is purified using techniques such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyanopentanoyl 5-cyanopentaneperoxoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the peroxoate group into hydroxyl or other functional groups.
Substitution: The cyanopentanoyl group can undergo substitution reactions with nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of substituted cyanopentanoyl derivatives .
Wissenschaftliche Forschungsanwendungen
5-Cyanopentanoyl 5-cyanopentaneperoxoate has several scientific research applications, including:
Chemistry: It is used as an initiator in radical polymerizations, helping to form polymers with specific properties.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and reactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Cyanopentanoyl 5-cyanopentaneperoxoate involves the generation of free radicals through the decomposition of the peroxoate group. These free radicals can initiate polymerization reactions or participate in other radical-mediated processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobisisobutyronitrile (AIBN): A well-known radical initiator used in polymerizations.
Benzoyl Peroxide: Another common radical initiator with similar applications.
Uniqueness
5-Cyanopentanoyl 5-cyanopentaneperoxoate is unique due to its dual functional groups, which provide versatility in chemical reactions. Its ability to generate free radicals under mild conditions makes it particularly valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
63354-91-6 |
|---|---|
Molekularformel |
C12H16N2O4 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
5-cyanopentanoyl 5-cyanopentaneperoxoate |
InChI |
InChI=1S/C12H16N2O4/c13-9-5-1-3-7-11(15)17-18-12(16)8-4-2-6-10-14/h1-8H2 |
InChI-Schlüssel |
DOKRWUSGXSZREA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)OOC(=O)CCCCC#N)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


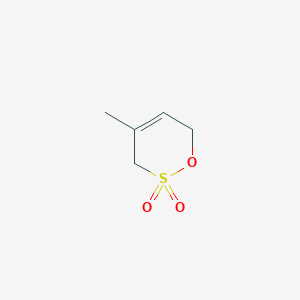
![4,4'-[(6-Methoxypyridin-2-yl)methylene]diphenol](/img/structure/B14506979.png)
![[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid](/img/structure/B14506985.png)
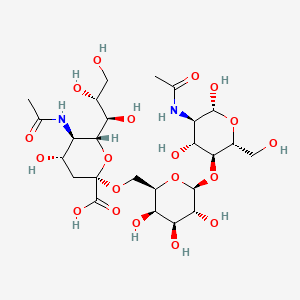

![{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol](/img/structure/B14507002.png)
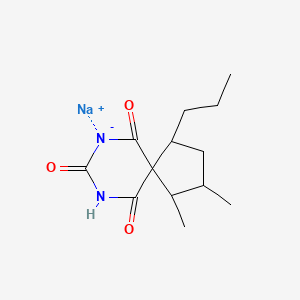
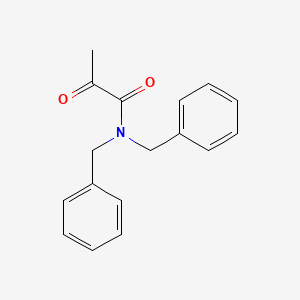
![1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one](/img/structure/B14507013.png)

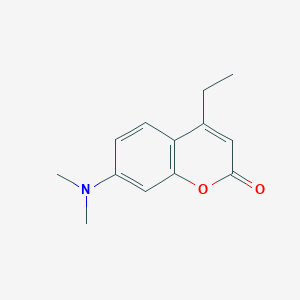
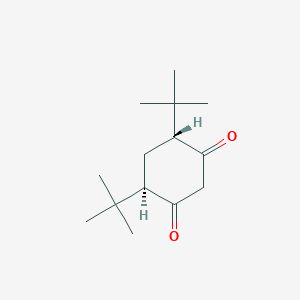
![5-Bromo-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one](/img/structure/B14507033.png)
![Silane, [1,3-cyclohexadiene-1,3-diylbis(oxy)]bis[trimethyl-](/img/structure/B14507037.png)
